molecular formula C16H12N2O4 B5662830 5-(2-furylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-furylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5662830
M. Wt: 296.28 g/mol
InChI Key: ASCRBSLPCXJPOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, showcasing high efficiency, reduced waste, and a high atom economy. A representative method for synthesizing similar compounds includes the tandem Knoevenagel–Michael protocol, employing arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and heterocyclic ketones as starting materials. This approach underlines the versatility of pyrimidine-2,4,6-trione and related heterocycles as key intermediates in synthetic organic chemistry (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of similar pyrimidine compounds has been elucidated through X-ray crystallography, revealing distinct conformations and substituent effects on the pyrimidine core. For instance, the crystal structure analysis of 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione and its derivatives demonstrated the influence of substituents on the heterocyclic ring conformation and intermolecular interactions (Mohan et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, highlighting their reactivity and potential as synthetic intermediates. The reactivity towards electrophiles and nucleophiles, as well as the ability to form heterocyclic compounds through condensation reactions, has been extensively studied. For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized from cyclic compounds containing active methylene groups, showcasing their broad reactivity spectrum (Elsattar et al., 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, molecular weight, and crystalline structure, are crucial for their application in various domains. For example, the solubility in organic solvents and the formation of crystalline structures with specific conformations are significant for the development of materials and drugs (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, define the utility of pyrimidine derivatives in synthetic chemistry and medicinal applications. The interaction with various reagents and the ability to undergo transformations under different conditions highlight their chemical versatility (Yurtaeva & Tyrkov, 2016).

properties

IUPAC Name

5-(furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10-4-2-5-11(8-10)18-15(20)13(14(19)17-16(18)21)9-12-6-3-7-22-12/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCRBSLPCXJPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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